molecular formula C9H10N2O B605014 6-Hydroxymyosmine CAS No. 70969-38-9

6-Hydroxymyosmine

Cat. No.: B605014
CAS No.: 70969-38-9
M. Wt: 162.19
InChI Key: QYPBKLSPFWOREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxymyosmine is a recognized intermediate in the bacterial degradation pathway of nicotine, specifically within the pyrrolidine pathway utilized by various microorganisms, including Arthrobacter nicotinovorans . This compound is formed from the enzymatic oxidation of (S)-6-hydroxynicotine. Research indicates that this compound is unstable in aqueous solutions and undergoes subsequent non-enzymatic hydrolysis to form 6-hydroxypseudooxynicotine, which is a further metabolite in the pathway . The study of this compound and its pathway is crucial for understanding the environmental fate of tobacco alkaloids and for exploring the potential of microbial systems in bioremediation . Furthermore, investigating bacterial catabolic pathways provides valuable insights for applications in industrial biocatalysis and synthetic biology. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70969-38-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyridin-2-one

InChI

InChI=1S/C9H10N2O/c12-9-4-3-7(6-11-9)8-2-1-5-10-8/h3-4,6H,1-2,5H2,(H,11,12)

InChI Key

QYPBKLSPFWOREG-UHFFFAOYSA-N

SMILES

C1CC(=NC1)C2=CNC(=O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6Hydroxymyosmine;  6 Hydroxymyosmine;  6-Hydroxymyosmine

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Formation of 6 Hydroxymyosmine

Precursor Compounds and Initial Transformations

The biosynthesis of 6-hydroxymyosmine begins with the modification of its direct precursor, nornicotine (B190312), through a critical hydroxylation step.

Nornicotine as a Direct Precursor

Nornicotine, an alkaloid structurally related to nicotine (B1678760), serves as the immediate precursor for the formation of this compound. researchgate.netnih.govnih.govabmole.com Microbial degradation pathways have been identified that transform nornicotine into various intermediates, including this compound. researchgate.netnih.govresearchgate.netexlibrisgroup.com The process is initiated by the introduction of a hydroxyl group onto the pyridine (B92270) ring of the nornicotine molecule. researchgate.netresearchgate.net

Hydroxylation of the Pyridine Ring

The initial and crucial step in the conversion of nornicotine is the hydroxylation of its pyridine ring at the C-6 position. researchgate.netresearchgate.net This reaction leads to the formation of an intermediate compound, 6-hydroxy-nornicotine. researchgate.netnih.gov This enzymatic hydroxylation is a common mechanism in the microbial degradation of pyridine-derived compounds. researchgate.net

Key Enzymatic Activities in this compound Production

Two key enzymes, Nicotine Dehydrogenase (NctA) and 6-Hydroxy-nicotine Oxidase (NctB), play pivotal roles in the sequential conversion of nornicotine to this compound.

Role of Nicotine Dehydrogenase (NctA)

The enzyme responsible for the initial hydroxylation of nornicotine is a two-component nicotine dehydrogenase, designated as NctA. researchgate.netnih.gov This enzyme catalyzes the conversion of nornicotine to 6-hydroxy-nornicotine. researchgate.netnih.gov NctA has been shown to be responsible for the hydroxylation of both nicotine and nornicotine, highlighting its role in the initial phase of their degradation pathways. researchgate.netnih.gov

Catalysis by 6-Hydroxy-nicotine Oxidase (NctB)

Following the formation of 6-hydroxy-nornicotine, the enzyme 6-hydroxy-nicotine oxidase (NctB) catalyzes its oxidation to produce this compound. researchgate.netnih.govresearchgate.net NctB is a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme. uniprot.orgnih.gov This enzyme acts on the pyrrolidine (B122466) ring of 6-hydroxy-nornicotine, leading to the formation of this compound. uniprot.org Subsequently, this compound can spontaneously hydrolyze to form 6-hydroxy-pseudooxy-nornicotine. researchgate.netnih.gov

Microbial Consortia and Isolated Strains in this compound Biosynthesis

The transformation of nornicotine to this compound has been observed in specific microbial strains. Notably, the nicotine-degrading strain Shinella sp. HZN7 has been identified as capable of carrying out this conversion. researchgate.netnih.govresearchgate.netexlibrisgroup.com This strain utilizes its enzymatic machinery, including NctA and NctB, to partially degrade nornicotine through the nicotine degradation pathway, resulting in the production of 6-hydroxy-nornicotine and subsequently this compound. researchgate.netnih.gov Research has also pointed to other bacteria, such as certain Pseudomonas species, being capable of metabolizing nornicotine and producing this compound. semanticscholar.org The study of such microbial consortia and isolated strains is crucial for understanding the environmental fate of nornicotine and the biosynthesis of its metabolites.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Name Abbreviation Function Precursor Product
Nicotine Dehydrogenase NctA Hydroxylation of the pyridine ring Nornicotine 6-Hydroxy-nornicotine

Table 2: Microbial Strains Involved in this compound Production

Microbial Strain Key Findings
Shinella sp. HZN7 Capable of converting nornicotine to 6-hydroxy-nornicotine and then to this compound using the enzymes NctA and NctB.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Nornicotine
Nicotine
6-Hydroxy-nornicotine
6-Hydroxy-pseudooxy-nornicotine
Myosmine (B191914)

Shinella sp. HZN7 System

The bacterium Shinella sp. HZN7 is a well-documented organism capable of degrading nicotine and its structural analog, nornicotine. nih.govresearchgate.net This strain utilizes a variant of the pyridine and pyrrolidine (VPP) metabolic pathway to process these alkaloids. nih.govnih.gov The transformation of nornicotine into this compound by Shinella sp. HZN7 is a two-step enzymatic process involving two key enzymes: nicotine dehydrogenase (NctA) and (S)-6-hydroxynicotine oxidase (NctB). researchgate.net

The process begins with the hydroxylation of nornicotine at the C6 position of its pyridine ring. This reaction is catalyzed by the two-component nicotine dehydrogenase, NctA, to produce the intermediate compound 6-hydroxy-nornicotine. researchgate.netresearchgate.net

Subsequently, the enzyme NctB acts on 6-hydroxy-nornicotine. researchgate.net NctB, a flavin adenine dinucleotide (FAD)-containing oxidase, catalyzes the oxidation of 6-hydroxy-nornicotine to form this compound. uniprot.orgasm.orgnih.gov Following its formation, this compound can spontaneously hydrolyze into 6-hydroxy-pseudooxy-nornicotine. researchgate.netuniprot.org However, Shinella sp. HZN7 is unable to further degrade this resulting compound. researchgate.net The genes encoding these crucial enzymes, nctA and nctB, are located together in a gene cluster within the bacterium. researchgate.net

The key enzymes involved in the formation of this compound in Shinella sp. HZN7 are detailed in the table below.

Table 1: Key Enzymes in this compound Formation by Shinella sp. HZN7

Enzyme Name Gene Function Substrate Product
Nicotine Dehydrogenase nctA1, nctA2 Catalyzes the hydroxylation of the pyridine ring. researchgate.net Nornicotine 6-hydroxy-nornicotine
(S)-6-Hydroxynicotine Oxidase nctB Catalyzes the oxidation of the pyrrolidine ring of 6-hydroxy-nornicotine. researchgate.netuniprot.org 6-hydroxy-nornicotine This compound

Research has characterized the kinetic properties of the NctB enzyme, highlighting its efficiency in processing hydroxylated substrates. The enzyme shows a significantly higher affinity and catalytic efficiency for (S)-6-hydroxynicotine compared to nicotine itself. asm.orgnih.gov

Table 2: Kinetic Parameters of NctB Enzyme from Shinella sp. HZN7

Substrate Km (mM) kcat (s⁻¹) Source
(S)-6-hydroxynicotine 0.019 7.3 uniprot.orgnih.gov
6-hydroxynornicotine 0.033 5.9 uniprot.org

Pseudomonas sp. Involvement

Species within the genus Pseudomonas are also recognized for their ability to metabolize tobacco alkaloids. researchgate.net Studies have identified that at least one Pseudomonas species can transform nornicotine, leading to the formation of this compound as a metabolic intermediate. semanticscholar.org

In the pathway observed in this Pseudomonas species, the degradation of nornicotine begins with a hydroxylation of the heterocyclic aromatic ring, which results in the production of this compound. semanticscholar.org Interestingly, this same bacterium employed a different metabolic strategy for the degradation of nicotine, which involved an initial attack on the pyrrolidine ring. semanticscholar.org This indicates that different enzymatic systems can be triggered depending on the specific alkaloid substrate (nornicotine vs. nicotine). While many Pseudomonas strains, such as Pseudomonas putida S16, are known to degrade nicotine via the pyrrolidine pathway, the specific formation of this compound is documented as part of the nornicotine degradation pathway. semanticscholar.orgsemanticscholar.org

Other Bacterial Genera Identified

While Shinella and Pseudomonas are prominently cited for their roles in pathways leading to this compound, the broader field of nicotine degradation involves a diverse array of bacteria. Several other genera have been identified that utilize the VPP pathway, which is the same hybrid pathway employed by Shinella sp. HZN7. researchgate.net These include bacteria from the genera Agrobacterium, Ochrobactrum, and Sphingomonas. researchgate.netbeilstein-journals.org The presence of this shared metabolic pathway suggests a potential for these organisms to also produce this compound from nornicotine, although the specific metabolites have been most extensively detailed in studies of Shinella sp. HZN7. beilstein-journals.org

Metabolic Fate and Subsequent Degradation of 6 Hydroxymyosmine

Identified Degradation Products and Intermediates

The degradation of 6-hydroxymyosmine proceeds through several identifiable intermediates, ultimately leading to the opening of the pyridine (B92270) ring and the formation of simpler aliphatic compounds.

In the metabolic pathway of nornicotine (B190312) degradation by certain bacteria, such as Shinella sp. strain HZN7, this compound is an identified intermediate. researchgate.netresearchgate.net This compound is not stable and spontaneously hydrolyzes to form 6-hydroxy-pseudooxy-nornicotine (6HPONor). researchgate.netnih.govresearchgate.net The formation of this compound is catalyzed by the enzyme 6-hydroxy-nicotine oxidase (NctB), which oxidizes 6-hydroxy-nornicotine. researchgate.netdp.tech The subsequent non-enzymatic hydrolysis of this compound is a critical step in this degradation sequence. dp.techcapes.gov.br While Shinella sp. HZN7 can produce 6-hydroxy-pseudooxy-nornicotine, it is unable to degrade it further. researchgate.netresearchgate.net

In the metabolic pathways of certain bacteria, nornicotine is transformed into this compound, which then serves as a precursor to 3-succinoyl-6-hydroxypyridine. capes.gov.brresearchgate.net This conversion is part of a broader degradation scheme for tobacco alkaloids. researchgate.netias.ac.in For instance, some soil bacteria are capable of transforming nornicotine through this pathway as a means of utilizing it as a source of nitrogen and carbon. capes.gov.brias.ac.in The compound 3-succinoyl-6-hydroxypyridine is also recognized as an intermediate in the degradation of nicotine (B1678760) in some microbial systems. semanticscholar.org

The metabolic journey of this compound ultimately leads to the breakdown of the pyridine ring and the formation of aliphatic compounds. capes.gov.brresearchgate.netias.ac.in Following the formation of 3-succinoyl-6-hydroxypyridine, further enzymatic action cleaves the pyridine ring. ias.ac.in This cleavage results in the formation of compounds such as maleamic acid, which can then be converted to maleic acid and subsequently to fumaric acid. semanticscholar.org These aliphatic acids can then enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, for complete oxidation. nih.gov In some degradation pathways of related compounds, pyruvic acid has also been identified as an end product. semanticscholar.org

Research into the microbial degradation of nornicotine and myosmine (B191914) has revealed other novel metabolites that provide insight into the diversity of these catabolic pathways. In the case of nornicotine degradation by Arthrobacter sp. strain NOR5, a novel intermediate, 2,6-di-OH-pseudooxy-nornicotine (2,6DHPONor), has been identified. researchgate.netnih.gov This metabolite is formed from the transformation of 6-hydroxy-pseudooxy-nornicotine. researchgate.netnih.gov Furthermore, during the degradation of myosmine by Mycolicibacterium sp. strain SMGY-1XX, γ-aminobutyrate has been detected as a novel intermediate, suggesting a pyridine pathway for its degradation. nih.govresearchgate.net

Progression to Aliphatic Compounds

Enzymology of this compound Catabolism

The breakdown of this compound and its precursors is facilitated by specific enzymes, with dehydrogenases playing a crucial role in the oxidative steps of the pathway.

Dehydrogenase enzymes are fundamental to the catabolism of nornicotine and its derivatives. The initial conversion of nornicotine to 6-hydroxy-nornicotine is carried out by a two-component nicotine dehydrogenase (NctA). researchgate.netnih.gov Following this, the oxidation of 6-hydroxy-nornicotine to this compound is catalyzed by 6-hydroxy-nicotine oxidase (NctB), which is also a type of dehydrogenase. nih.govdp.tech In the subsequent degradation of 6-hydroxy-pseudooxy-nornicotine by Arthrobacter sp. strain NOR5, a 6HPONor dehydrogenase has been identified, which converts it to 2,6-di-OH-pseudooxy-nornicotine. researchgate.netnih.gov This inducible dehydrogenase activity was observed in the cell-free extract of the bacterium. researchgate.netnih.gov

Spontaneous Hydrolysis Reactions

Following its enzymatic formation, this compound is subject to chemical transformation in aqueous environments. A key degradation step is its spontaneous hydrolysis. researchgate.netnih.gov This reaction involves the cleavage of a chemical bond by a water molecule, leading to the formation of a more stable downstream metabolite. wikipedia.org

In the degradation pathway of nornicotine by certain bacteria, such as Shinella sp. strain HZN7, the enzyme 6-hydroxy-nicotine oxidase (NctB) catalyzes the oxidation of 6-hydroxynornicotine to produce this compound. researchgate.netnih.gov This intermediate is unstable in aqueous solution and spontaneously hydrolyzes to form 6-hydroxy-pseudooxy-nornicotine. researchgate.netuniprot.org A similar spontaneous hydrolysis event occurs in a related pathway involving nicotine, where 6-hydroxy-N-methylmyosmine, an analogue of this compound, hydrolyzes to 6-hydroxypseudooxynicotine. uniprot.orghuggingface.co

While this hydrolysis is widely reported as a spontaneous chemical event, some research suggests the possibility of enzymatic involvement. nih.gov It has been proposed that for the enzyme L-6-hydroxy-nicotine oxidase (LHNO), the hydrolysis of the iminium intermediate may occur while it is still bound to the enzyme's active site, rather than after its release into the surrounding medium. nih.gov

Table 1: Spontaneous Hydrolysis of Myosmine Derivatives

Reactant Condition Product
This compound Spontaneous in aqueous solution 6-Hydroxy-pseudooxy-nornicotine researchgate.netuniprot.org

Environmental and Biological Factors Modulating Degradation Pathways

The degradation of this compound, being an intermediate in microbial metabolic pathways, is intrinsically linked to and modulated by a variety of environmental and biological factors. These factors influence the activity and efficiency of the microorganisms and their enzymes that are responsible for the compound's formation and subsequent breakdown. globalscienceresearchjournals.orgnih.gov

Biological Factors: The enzymatic production of this compound from 6-hydroxynornicotine is a critical control point. The enzyme responsible, (S)-6-hydroxynicotine oxidase (NctB) from Shinella sp. HZN7, has specific operational parameters. Its activity is significantly influenced by pH, temperature, and the presence of certain metal ions. uniprot.orghuggingface.co For instance, the enzyme exhibits optimal activity at a neutral pH and moderate temperature, but its function can be hindered by the presence of heavy metals, which act as inhibitors. uniprot.org The availability of microbial consortia can also play a role, as different species may work synergistically to degrade complex compounds more effectively than a single species. nih.gov

Environmental Factors: General environmental conditions significantly impact microbial metabolism and, consequently, the degradation of xenobiotics like tobacco alkaloids. globalscienceresearchjournals.orgmdpi.com Key factors include:

Temperature: Microbial metabolic rates are highly dependent on temperature. nih.govmdpi.com The enzyme NctB, for example, functions optimally at 40°C and remains stable at temperatures below 50°C. uniprot.orghuggingface.co Deviations from the optimal temperature range can slow down or halt enzymatic activity, thereby affecting the entire degradation pathway.

pH: The concentration of hydrogen ions affects the structure and function of microbial enzymes. nih.gov NctB shows optimal activity at pH 7.0 and is stable in a pH range of 6.0 to 9.8. uniprot.orghuggingface.co Extreme pH levels outside this range can lead to enzyme denaturation and loss of function.

Nutrient Availability: The growth and metabolic activity of microorganisms depend on the availability of essential nutrients, including sources of carbon, nitrogen, and phosphorus. nih.govmdpi.com A deficiency in these nutrients can limit microbial proliferation and their ability to carry out degradation processes.

Oxygen Availability: The presence or absence of oxygen determines which metabolic pathways are active. mdpi.com The oxidation steps involved in the formation of this compound are catalyzed by oxidases, indicating a requirement for oxygen. uniprot.org

Table 2: Factors Modulating the Activity of (S)-6-hydroxynicotine oxidase (NctB)

Factor Optimal Condition / Effect
pH Optimum pH is 7.0; stable between pH 6.0 and 9.8. uniprot.orghuggingface.co
Temperature Optimum temperature is 40°C; stable below 50°C. uniprot.orghuggingface.co

| Inhibitors | Partially inhibited by Co²⁺ or Zn²⁺; significantly inhibited by Ag⁺, Cu²⁺, and Hg²⁺. uniprot.org |

Molecular Genetics and Regulation of 6 Hydroxymyosmine Metabolism

Genomic Localization and Identification of Relevant Genes

The enzymatic conversion of nicotine (B1678760) often proceeds through the formation of 6-hydroxynicotine, which is then further metabolized. In certain bacteria, such as Shinella sp. HZN7, 6-hydroxynornicotine is oxidized to 6-hydroxymyosmine. researchgate.net This process is part of a larger nicotine degradation pathway, and the genes responsible are often found clustered together in the bacterial genome.

nctA Gene Family (e.g., nctA1, nctA2)

The initial hydroxylation of nornicotine (B190312) to 6-hydroxynornicotine is a critical step preceding the formation of this compound. This reaction is catalyzed by the enzyme produced by the nctA gene family. researchgate.net

Function: In Shinella sp. HZN7, the two-component nicotine dehydrogenase, encoded by nctA1 and nctA2, is responsible for the conversion of nornicotine to 6-hydroxynornicotine. researchgate.net This enzyme also acts on nicotine to produce 6-hydroxynicotine. researchgate.net

Genomic Organization: In Shinella sp. HZN7, the nctA1 and nctA2 genes are part of a 14.3-kb gene cluster that also contains the nctB gene. researchgate.netresearchgate.net This clustering suggests a coordinated regulation and functional relationship in the nicotine degradation pathway. researchgate.net The cluster includes genes for a quinone oxidoreductase, a TetR family transcriptional regulator, and other proteins. researchgate.netresearchgate.net

nctB Gene

Following the formation of 6-hydroxynornicotine, the nctB gene product plays a crucial role in its conversion to this compound.

Function: The nctB gene encodes (S)-6-hydroxynicotine oxidase (also known as 6-hydroxy-nicotine oxidase). researchgate.netuniprot.org This enzyme catalyzes the oxidation of 6-hydroxynornicotine to this compound. researchgate.net The resulting this compound can then spontaneously hydrolyze to 6-hydroxypseudooxynornicotine. researchgate.net NctB also acts on (S)-6-hydroxynicotine, converting it to 6-hydroxy-N-methylmyosmine, which then hydrolyzes to 6-hydroxypseudooxynicotine. uniprot.org

Genomic Localization: The nctB gene in Shinella sp. HZN7 is located on the plasmid pShin-05 within a 50 kb DNA region. core.ac.uk It is part of the same 14.3-kb gene cluster as the nctA genes, further highlighting their linked roles in nicotine metabolism. researchgate.netresearchgate.netcore.ac.uk Deletion of the nctB gene has been shown to be essential for the degradation of nicotine or (S)-6-hydroxynicotine. dp.tech

Transcriptional and Post-Translational Regulatory Mechanisms

The expression of genes involved in this compound metabolism is tightly controlled to ensure efficient degradation of nicotine and its intermediates. Transcriptional regulation, often involving repressor proteins and inducers, is a key mechanism.

In Pseudomonas species, which also degrade nicotine, the regulation of nicotine-degrading genes is well-studied. For instance, in Pseudomonas putida, a transcriptional regulator, NicR2, controls the expression of genes in the nic2 gene cluster. asm.org NicR2 can bind to promoter regions and repress gene expression. asm.orgnih.gov The presence of metabolic intermediates can act as inducers, preventing the repressor from binding and thus allowing transcription to proceed. asm.org For example, 6-hydroxy-3-succinoylpyridine (HSP) can act as an antagonist to NicR2, leading to the expression of degradation genes. asm.org

In Sphingomonas melonis TY, the transcription of genes involved in nicotine degradation, such as ndrA1A2A3 and ndrB1B2B3B4, is significantly upregulated in the presence of nicotine. frontiersin.org This indicates that nicotine itself or one of its early metabolites acts as an inducer for the expression of the degradation pathway. frontiersin.org Similarly, in Pseudomonas putida S16, the genes related to nicotine degradation are significantly upregulated when the bacterium is grown in a nicotine medium compared to a glycerol (B35011) medium. plos.org

While specific post-translational regulatory mechanisms for the enzymes directly involved in this compound formation are not extensively detailed in the provided context, it is a common strategy for bacteria to modulate enzyme activity in response to substrate availability and metabolic needs.

Genetic Engineering Approaches for Pathway Modulation

The understanding of the genetic basis of nicotine degradation pathways has opened avenues for genetic engineering to enhance the efficiency of this process. nih.gov The goal of such modifications is often to improve the rate of nicotine degradation for bioremediation purposes. nih.gov

Strategies for pathway modulation include:

Promoter Engineering: Replacing native promoters with stronger constitutive or inducible promoters can lead to higher expression levels of the downstream genes. researchgate.net This approach has been suggested for improving the nicotine degradation rate in mutant strains of Pseudomonas sp. JY-Q. researchgate.net

Gene Knockout and Complementation: Deleting or inactivating genes, such as transcriptional repressors, can lead to the constitutive expression of the degradation pathway. nih.gov For example, knocking out the nicR2 regulators in Pseudomonas sp. JY-Q resulted in increased transcription of nicotine-degrading genes. nih.gov Conversely, complementing a knockout mutant with the target gene can restore the degradation ability, confirming the gene's function. frontiersin.org

These genetic engineering approaches, grounded in the detailed knowledge of the genes and regulatory elements of the nicotine degradation pathway, hold promise for developing robust microbial systems for the detoxification of nicotine-contaminated environments. nih.gov

Advanced Analytical Methodologies for 6 Hydroxymyosmine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 6-Hydroxymyosmine, offering non-destructive and highly detailed molecular insights. A combination of techniques is often employed to build a complete picture of the compound's identity and structure.

UV Spectroscopy for Detection and Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable tool for the detection and monitoring of this compound, particularly in tracking its formation or degradation in reaction mixtures. The presence of the 6-hydroxypyridine chromophore in the molecule gives rise to characteristic absorption bands in the UV region. Studies on related 6-hydroxypyridine alkaloids have shown distinct UV absorption maxima that are indicative of this structural feature. For instance, the UV spectrum of 6-β-hydroxyhuperzine A, a related α-pyridone alkaloid, displays absorption maxima (λmax) at 238, 302, and 331 nm. nih.gov The absorbance at these wavelengths is directly proportional to the concentration of the compound, allowing for quantitative analysis and the monitoring of reaction kinetics. nih.govfrontiersin.org This technique is particularly useful in bioconversion studies to track the transformation of precursors into this compound. researchgate.net

Table 1: UV Absorption Maxima of a Structurally Related α-Pyridone Alkaloid

CompoundAbsorption Maxima (λmax)
6-β-hydroxyhuperzine A238 nm, 302 nm, 331 nm

Data sourced from studies on structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition and molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS provides the exact mass of its molecular ion, which can be compared to the theoretical mass calculated from its chemical formula. This technique was instrumental in identifying this compound as a transformation product of nornicotine (B190312). creative-proteomics.comresearchgate.net

Table 2: Molecular Formula and Mass Data for this compound

ParameterValueSource
Molecular FormulaC₉H₁₀N₂OPubChem nih.gov
Calculated Monoisotopic Mass162.079312947 DaPubChem nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity within the molecule.

In ¹H NMR, the chemical shifts (δ) of the signals indicate the type of proton, and the splitting patterns (multiplicity) reveal the number of adjacent protons. For example, in a related compound, 6-β-hydroxyhuperzine A, the proton signals for the pyridone ring and other specific parts of the molecule are clearly resolved, allowing for their assignment. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts in ¹³C NMR are indicative of the functional groups and hybridization of the carbon atoms. In the case of 6-β-hydroxyhuperzine A, the carbon signals for the pyridone ring, including the carbonyl carbon, are observed at characteristic chemical shifts. nih.gov The combination of ¹H and ¹³C NMR data was essential in confirming the structure of this compound. creative-proteomics.com

Table 3: Exemplary ¹H and ¹³C NMR Data for a Structurally Related α-Pyridone Alkaloid (6-β-hydroxyhuperzine A)

NucleusChemical Shift (δ) Range (ppm)Structural Assignment
¹H7.98 - 1.56Protons of the pyridone ring, methyl groups, and other aliphatic protons.
¹³C164.8 - 12.5Carbonyl carbon, aromatic carbons, and aliphatic carbons.

Data sourced from studies on structurally similar compounds. nih.gov

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. Specific covalent bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyridone tautomer, the C=O stretch of the carbonyl group in the pyridone form, and C=C and C=N stretching vibrations of the aromatic and imine groups. In the analysis of the related compound 6-β-hydroxyhuperzine A, characteristic α-pyridone absorption bands were observed at 1664, 1643, 1605, and 1544 cm⁻¹. nih.gov This technique contributed to the initial identification of this compound as a metabolite. creative-proteomics.com

Table 4: Characteristic FT-IR Absorption Bands for Functional Groups in a Related α-Pyridone Alkaloid

Wavenumber (cm⁻¹)Functional Group Assignment
1664, 1643, 1605, 1544α-Pyridone absorptions (C=O and C=C stretching)

Data sourced from studies on structurally similar compounds. nih.gov The exact positions of bands for this compound may vary.

Chromatographic Separation Methods Coupled with Detection

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as biological samples or reaction media, prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. creative-proteomics.com It offers high resolution and sensitivity for separating this polar compound from other alkaloids and metabolites. In a typical HPLC setup for this compound analysis, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Detection is commonly achieved using a UV detector set at one of the absorption maxima of this compound, allowing for both qualitative identification based on retention time and quantitative analysis based on peak area. HPLC can also be coupled with a mass spectrometer (LC-MS) for even greater selectivity and sensitivity, providing both chromatographic separation and mass-based identification in a single analysis. The use of HPLC with UV detection has been successfully applied to identify and monitor related hydroxymyosmine compounds in biological samples.

Table 5: Typical HPLC Parameters for the Analysis of Related Hydroxylated Pyridine (B92270) Alkaloids

ParameterDescription
Stationary PhaseReversed-phase (e.g., C18)
Mobile PhaseGradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol)
DetectionUV-Vis Detector (at λmax) or Mass Spectrometer

This table represents a general methodology for related compounds and specific conditions for this compound may be optimized.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical tool characterized by its high selectivity, sensitivity, and accuracy. nih.gov This technique utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, speed, and efficiency compared to conventional HPLC. The coupling of UHPLC with a tandem mass spectrometer (MS/MS) allows for the precise identification and quantification of analytes in complex mixtures. nih.gov

In a typical UHPLC-MS/MS setup, the sample is first separated on a UHPLC column. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged analyte molecules. These ions are subsequently guided into the mass analyzer, where a precursor ion corresponding to the mass-to-charge ratio (m/z) of the target compound is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis. mdpi.com

While specific studies detailing the UHPLC-MS/MS analysis of this compound are not widely available, the methodology has been successfully applied to the analysis of structurally similar compounds, such as benzodiazepines in urine. In such applications, the method demonstrates excellent performance, with rapid analysis times and consistent recoveries.

Table 1: Illustrative Performance of UHPLC-MS/MS for Analyte Quantification Data based on the analysis of benzodiazepines in urine, demonstrating the capabilities of the technique.

ParameterFindingReference
Analysis Time 4 minutes for 26 compounds
Mean Recovery 86% (range of 79% to 102%)
Precision (%CV) < 10%

The high efficiency of UHPLC separation combined with the selectivity of MS/MS detection makes it a highly suitable technique for future research on this compound, particularly for its detection in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a widely recognized and robust method for the specific and sensitive analysis of trace amounts of analytes in biological fluids. unil.ch It is a cornerstone technique for the analysis of nicotine (B1678760) metabolites and other related compounds in various matrices such as plasma, saliva, hair, and nails. researchgate.net

The principle of LC-MS/MS is similar to UHPLC-MS/MS but generally uses columns with larger particle sizes, resulting in longer run times. The methodology involves chromatographic separation followed by mass spectrometric detection, often using a triple quadrupole mass spectrometer. lenus.ie This setup allows for the sensitive quantification of target compounds. shimadzu.com

Validated LC-MS/MS methods have been developed for numerous compounds, including metabolites like 6-hydroxykynurenic acid and 6-hydroxymelatonin (B16111) in biological samples. nih.govnih.gov These methods are typically validated for linearity, accuracy, precision, recovery, and matrix effects to ensure reliable results. unil.chnih.gov For instance, a method for 6-hydroxykynurenic acid in rat plasma demonstrated a lower limit of quantification (LLOQ) of 2.5 ng/mL and a mean recovery of 99.3–103.4%. nih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method Data from the analysis of 6-hydroxykynurenic acid in rat plasma, illustrating typical method performance.

ParameterValueReference
Linear Range 2.5–250 ng/mL nih.gov
LLOQ 2.5 ng/mL nih.gov
Mean Recovery 99.3–103.4% nih.gov
Chromatography Column ZORBAX Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm) nih.gov
Total Run Time 5.0 min nih.gov

Given its proven success in quantifying similar hydroxylated metabolites, LC-MS/MS stands as a primary technique for the targeted analysis of this compound.

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC/TOF-MS)

Liquid Chromatography combined with Time-of-Flight Mass Spectrometry (LC/TOF-MS) is a powerful technique for both the identification and structural elucidation of unknown compounds and the accurate mass measurement of target analytes. libretexts.org A key advantage of TOF-MS is its high mass resolution and accuracy, which can significantly reduce matrix interferences. shimadzu.comlibretexts.org

This technique has been directly applied to the study of this compound. In research on the microbial degradation of nornicotine by Shinella sp. HZN7, LC/TOF-MS was used to identify this compound as a key intermediate. researchgate.net The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the detected ions, aiding in their identification.

Hybrid systems, such as Quadrupole Time-of-Flight (Q-TOF) MS, combine a quadrupole mass filter with a TOF mass analyzer. shimadzu.com This configuration allows for both high-resolution full-scan data acquisition and MS/MS experiments for structural confirmation. researchgate.netjapsonline.com LC-Q-TOF-MS/MS is particularly valuable for metabolomics studies and the analysis of complex samples where a comprehensive metabolic profile is desired. nih.gov

Table 3: Key Features of TOF-MS Systems

FeatureDescriptionReference
Mass Resolution High, allowing for the separation of ions with very similar m/z values. shimadzu.comlibretexts.org
Mass Accuracy High, enabling confident identification of compounds based on their exact mass. shimadzu.comlibretexts.org
Acquisition Rate Fast, suitable for coupling with fast chromatography techniques like UPLC. libretexts.org
Applications Qualitative analysis, structural elucidation, metabolomics, impurity profiling. shimadzu.comresearchgate.net

The successful use of LC/TOF-MS in identifying this compound underscores its importance in research focused on the discovery and characterization of metabolic pathways. researchgate.net

Sample Preparation and Derivatization Strategies for Analytical Purity and Detection

Effective sample preparation is a critical step in the analytical workflow to ensure the accuracy and reliability of results. The primary goals are to remove interfering substances from the sample matrix, concentrate the analyte, and convert it into a form that is compatible with the analytical instrument.

Common sample preparation techniques used in the analysis of nicotine metabolites and related compounds include:

Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids. researchgate.net

Solid-Phase Extraction (SPE): A technique where compounds in a liquid sample are separated by passing them through a solid adsorbent material. unil.chnih.gov This is often used to clean up complex biological samples like urine before LC-MS analysis.

Protein Precipitation: A common method for removing proteins from biological samples like plasma or serum, typically by adding an organic solvent like acetonitrile or methanol. mdpi.comnih.gov

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. libretexts.orgresearchgate.net This can be done to increase a compound's volatility for gas chromatography (GC) or to improve its detectability for techniques like HPLC or MS. libretexts.orgmdpi.com For mass spectrometry, derivatization can be used to improve ionization efficiency, increase the mass of the analyte, or introduce a specific fragmentation pattern. spectroscopyonline.com

In the context of this compound analysis, derivatization has been shown to be a useful strategy. Research utilizing LC/TOF-MS has reported the analysis of the trimethylsilyl (TMS) derivative of this compound. researchgate.net Silylation reactions, often using reagents like trimethylchlorosilane, target active hydrogen groups (such as in alcohols and amines) to increase thermal stability and volatility, and can provide characteristic fragments in the mass spectrum, aiding in identification. libretexts.org Another common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA), which reacts with carbonyl groups. mdpi.com

The choice of sample preparation and derivatization strategy depends on the analyte, the sample matrix, and the analytical technique being employed. A well-designed strategy is essential for achieving the required sensitivity, selectivity, and accuracy in the analysis of this compound.

Ecological and Bioremediation Applications of 6 Hydroxymyosmine Metabolism

Role in Microbial Xenobiotic Metabolism in Environmental Contexts

Microbial metabolism is a primary driver of biogeochemical cycles and the transformation of a vast array of organic and inorganic compounds in the environment. libretexts.org Xenobiotics, which are substances foreign to a biological system, are often subject to microbial degradation. ebi.ac.uk In this context, 6-hydroxymyosmine is considered a bacterial xenobiotic metabolite, a product of the microbial breakdown of other tobacco alkaloids. ebi.ac.uk

The metabolism of tobacco alkaloids like nicotine (B1678760) and nornicotine (B190312) by soil bacteria is a key process in their environmental degradation. acs.org Various microorganisms have developed specialized enzymatic systems to break down these complex heterocyclic compounds, often utilizing them as their sole source of carbon and nitrogen for growth. nih.govresearchgate.net This metabolic capability is crucial for the detoxification of environments contaminated with tobacco waste. nih.gov

Several bacterial species, notably from the genera Pseudomonas and Arthrobacter, are well-known for their ability to degrade nicotine. nih.govresearchgate.net The degradation pathways can differ between microbial species. For instance, bacteria such as Arthrobacter oxidans hydroxylate the pyridine (B92270) ring of nicotine at the 6-position, leading to the formation of 6-hydroxynicotine as a primary intermediate. researchgate.netgrafiati.com In contrast, other bacteria, including some Pseudomonas species, initiate degradation via the pyrrolidine (B122466) ring. researchgate.netgrafiati.com

The formation of this compound is a key step in the degradation of nornicotine by certain bacteria. capes.gov.br For example, the nicotine-degrading strain Shinella sp. HZN7 can transform nornicotine into 6-hydroxy-nornicotine, which is then oxidized to this compound by the enzyme 6-hydroxy-nicotine oxidase. nih.gov This demonstrates a specific metabolic route where this compound is an essential intermediate in the breakdown of a major tobacco alkaloid.

The table below summarizes the role of key enzymes and microbial species in the metabolism of tobacco alkaloids leading to or involving this compound.

Microbial Species / EnzymePrecursor CompoundKey Metabolic StepResulting Compound(s)Reference
Shinella sp. HZN7 (NctA)NornicotineHydroxylation of the pyridine ring6-hydroxy-nornicotine nih.gov
Shinella sp. HZN7 (NctB)6-hydroxy-nornicotineOxidationThis compound nih.gov
Bacteria (Type B)NornicotineTransformationThis compound capes.gov.br

Potential for Bioremediation of Tobacco Alkaloids

The accumulation of tobacco waste in the environment poses a significant pollution problem due to the presence of toxic alkaloids. mdpi.comwho.int Bioremediation, which utilizes microorganisms to clean up contaminated sites, presents a cost-effective and environmentally friendly approach to address this issue. nih.govresearchgate.net The metabolic pathways of nicotine-degrading microbes, which involve intermediates like this compound, are central to these bioremediation strategies. grafiati.com

Microorganisms capable of degrading tobacco alkaloids can be harnessed to treat tobacco-related waste streams. nih.gov These microbes effectively mineralize the alkaloids, converting them into less harmful substances and using them as nutrients for their own growth. researchgate.netgrafiati.com This process not only removes the primary toxic compounds but also integrates their components into the natural biogeochemical cycles.

The potential applications of this microbial metabolism include:

Treatment of tobacco-processing wastewater: Industrial processes related to tobacco generate liquid waste with high concentrations of alkaloids. researchgate.net

Remediation of contaminated soils: Soils in tobacco-growing regions can accumulate significant levels of alkaloids. researchgate.net

Management of solid tobacco waste: Discarded tobacco leaves, stems, and cigarette butts contribute to environmental pollution. nih.gov

The table below highlights microbial species with demonstrated potential for the bioremediation of tobacco alkaloids.

Microbial SpeciesDegraded Alkaloid(s)Key Metabolic PathwayBioremediation ApplicationReference
Pseudomonas putida S16NicotinePyrrolidine pathwayTobacco waste treatment microbiologyresearch.orgnih.gov
Arthrobacter sp.Nicotine, NornicotinePyridine pathwayContaminated soil and water nih.govcapes.gov.br
Shinella sp. HZN7NornicotineNornicotine degradation via this compoundDetoxification of nornicotine nih.gov
Ochrobactrum intermedium DN2NicotineNicotine degradationTobacco waste extract treatment frontiersin.org

Environmental Fate and Persistence of this compound and its Precursors

The environmental fate of a chemical compound describes its transport, transformation, and persistence in various environmental compartments such as soil, water, and air. epa.govresearchgate.net The persistence of tobacco alkaloids and their metabolites, including this compound, is influenced by a combination of abiotic and biotic degradation processes. epa.govnih.gov

The primary precursors to this compound in the environment are other tobacco alkaloids, principally nornicotine. capes.gov.brnih.gov The persistence of these precursors is a key factor determining the potential for this compound formation. Tobacco alkaloids can accumulate in soil from tobacco cultivation and in various environments from the disposal of tobacco products. mdpi.comresearchgate.net

The degradation of these alkaloids is largely dependent on microbial activity. researchgate.net Factors that influence the rate of microbial degradation include soil type, pH, temperature, and the availability of other nutrients. nih.gov Abiotic degradation processes such as photolysis (breakdown by light) and hydrolysis (reaction with water) may also play a role, though biotic degradation is generally considered the primary removal mechanism for these compounds in soil and water. epa.gov

Once formed, this compound is an intermediate in a metabolic pathway and is expected to be further degraded by the same or other microorganisms. capes.gov.br The transformation of nornicotine to this compound is followed by its conversion to 3-succinoyl-6-hydroxypyridine, which then enters a central metabolic pathway. capes.gov.br This suggests that this compound itself is not a persistent end-product but rather a transient intermediate in the complete mineralization of the parent alkaloid.

The following table outlines the key factors influencing the environmental fate of this compound and its precursors.

FactorInfluence on Environmental Fate and Persistence
Microbial Activity Primary driver of degradation for tobacco alkaloids and their metabolites.
Soil Properties pH, organic matter content, and texture affect microbial populations and sorption of compounds.
Temperature Influences the rate of microbial metabolism and chemical reactions.
Water Availability Essential for microbial activity and can affect transport of compounds.
Sunlight (Photolysis) Can contribute to the abiotic degradation of some alkaloids.

Future Directions and Emerging Areas in 6 Hydroxymyosmine Research

Elucidation of Undiscovered Enzymatic Steps

The conversion of nicotine (B1678760) and nornicotine (B190312) to 6-hydroxymyosmine is a critical step in their detoxification by various microorganisms. This process is primarily initiated by the hydroxylation of the pyridine (B92270) ring. researchgate.net In several bacterial strains, this initial step is catalyzed by a class of enzymes known as nicotine dehydrogenases. researchgate.netbeilstein-journals.org For instance, in Shinella sp. strain HZN7, the two-component nicotine dehydrogenase, NctA, is responsible for converting nornicotine to 6-hydroxy-nornicotine. researchgate.net Subsequently, 6-hydroxy-nicotine oxidase (NctB) catalyzes the oxidation of 6-hydroxy-nornicotine to produce this compound. researchgate.netuniprot.org This enzymatic reaction is highly specific, with NctB showing a significantly higher catalytic efficiency with (S)-6-hydroxynicotine compared to nicotine itself. uniprot.org

However, the complete enzymatic cascade following the formation of this compound is not fully understood in all organisms. While it is known that this compound can spontaneously hydrolyze to 6-hydroxy-pseudooxy-nornicotine, the subsequent enzymatic steps leading to the complete breakdown of the molecule remain an active area of research. researchgate.net Future investigations will likely focus on identifying and characterizing the enzymes responsible for the further degradation of 6-hydroxy-pseudooxy-nornicotine and other downstream metabolites. The discovery of these novel enzymes will not only provide a more complete picture of the degradation pathway but also expand the toolbox of biocatalysts available for biotechnological applications.

Exploration of Novel Microbial Degraders

The ability to degrade nicotine and its derivatives is distributed across a diverse range of microorganisms. Bacteria isolated from tobacco-growing soils and other nicotine-rich environments have been a primary source for identifying novel degraders. researchgate.netresearchgate.net For example, Shinella sp. HZN7 and Sphingopyxis sp. J-6 are two such strains that have been instrumental in elucidating the degradation pathways of nornicotine and myosmine (B191914), respectively. researchgate.netresearchgate.net

The search for new microbial strains with unique or enhanced capabilities for degrading these alkaloids is a continuing effort. nih.gov The exploration of diverse environments, including marine sediments and the intestinal flora of insects that feed on tobacco, may reveal previously unknown microbial species with novel enzymatic machinery. nih.govnih.gov The use of non-cultivation-based 'omics' techniques, such as metagenomics and metatranscriptomics, is becoming increasingly important in this exploration. nih.govhw.ac.uk These approaches allow researchers to identify and study the genetic potential of entire microbial communities without the need for isolating individual species in the laboratory. This will undoubtedly lead to the discovery of novel genes and enzymes involved in this compound metabolism, expanding our understanding of the microbial ecology of nicotine degradation.

Development of Biotechnological Applications for Targeted Biotransformation

The enzymes involved in the formation and degradation of this compound hold significant promise for various biotechnological applications. One of the most promising areas is the development of enzymatic processes for the production of valuable chemical synthons. For example, the enzyme 6-hydroxy-3-succinoylpyridine hydroxylase (HSPH) catalyzes the conversion of 6-hydroxy-3-succinoyl-pyridine (HSP) to 2,5-dihydroxypyridine (B106003) (2,5-DHP), a precursor for various pharmaceuticals. mdpi.com Research into optimizing the production of 2,5-DHP using recombinant HSPH has shown promising results, demonstrating the potential for enzymatic synthesis of this important chemical. mdpi.com

Furthermore, the targeted biotransformation of nicotine and nornicotine using whole-cell or purified enzyme systems could be employed for bioremediation purposes. The detoxification of tobacco waste and contaminated environments is a significant environmental challenge. nih.gov By harnessing the power of these microbial enzymes, it may be possible to develop efficient and environmentally friendly processes for breaking down these toxic compounds. Future research will likely focus on enzyme engineering to improve catalytic efficiency, stability, and substrate specificity, as well as the development of robust and scalable bioprocesses for these applications.

Q & A

Q. How should researchers handle conflicting interpretations of this compound’s pharmacokinetic data in peer review?

  • Methodological Answer : Acknowledge limitations in the Discussion section and propose follow-up experiments (e.g., in vivo bioavailability studies). Invite third-party replication through data-sharing platforms. Cite contradictory studies fairly and avoid overgeneralizing conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.